molecular formula C40H42N4O4 B11547640 2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone CAS No. 6415-44-7

2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone

Katalognummer B11547640
CAS-Nummer: 6415-44-7
Molekulargewicht: 642.8 g/mol
InChI-Schlüssel: YBIIJXUNLZIZPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and piperidine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through a reaction between piperidine and an appropriate starting material.

    Aromatic Substitution: The piperidine derivative undergoes aromatic substitution reactions to introduce the phenyl groups.

    Condensation Reactions: Condensation reactions are employed to link the aromatic rings with the piperidine groups, forming the complex structure of the compound.

    Final Assembly: The final step involves the assembly of the complete molecule through additional condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.

    Condensation: Condensation reactions can be used to link the compound with other molecules, forming larger structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its complex structure and reactivity can be exploited in the development of advanced materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: Its potential biological activity can be explored in various assays to understand its effects on different biological systems.

Wirkmechanismus

The mechanism of action of 2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and aromatic compounds with multiple phenyl groups. Examples include:

    Piperidine Derivatives: Compounds with similar piperidine structures but different functional groups.

    Aromatic Compounds: Molecules with multiple aromatic rings and various substituents.

Uniqueness

The uniqueness of 2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone lies in its complex structure, which combines multiple aromatic rings with piperidine groups. This unique arrangement provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Eigenschaften

CAS-Nummer

6415-44-7

Molekularformel

C40H42N4O4

Molekulargewicht

642.8 g/mol

IUPAC-Name

2-[4-[[4-[4-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C40H42N4O4/c45-39(43-23-3-1-4-24-43)29-47-37-19-7-31(8-20-37)27-41-35-15-11-33(12-16-35)34-13-17-36(18-14-34)42-28-32-9-21-38(22-10-32)48-30-40(46)44-25-5-2-6-26-44/h7-22,27-28H,1-6,23-26,29-30H2

InChI-Schlüssel

YBIIJXUNLZIZPZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)OCC(=O)N6CCCCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.